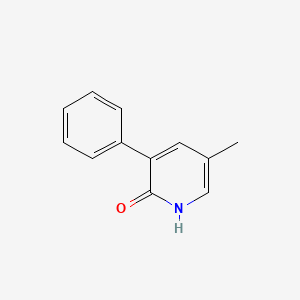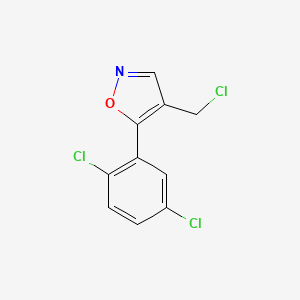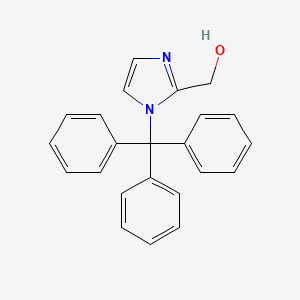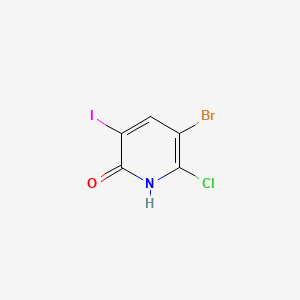
5-bromo-6-chloro-3-iodopyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity. It is used in various fields of scientific research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-iodopyridin-2(1H)-one typically involves multi-step reactions starting from pyridine derivatives. One common method involves the halogenation of pyridine derivatives using reagents such as bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-bromo-6-chloro-3-iodopyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The halogen substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
- 5-Bromo-6-chloro-3-iodopyridine
- 5-Bromo-6-chloro-3-iodopyridin-2-ol
Uniqueness
5-Bromo-6-chloro-3-iodopyridin-2(1H)-one is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, as it can undergo a wide range of chemical transformations and interact with diverse molecular targets.
属性
分子式 |
C5H2BrClINO |
|---|---|
分子量 |
334.34 g/mol |
IUPAC 名称 |
5-bromo-6-chloro-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2BrClINO/c6-2-1-3(8)5(10)9-4(2)7/h1H,(H,9,10) |
InChI 键 |
SRHUHHKHQRNDTO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=C1Br)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate](/img/structure/B8501286.png)
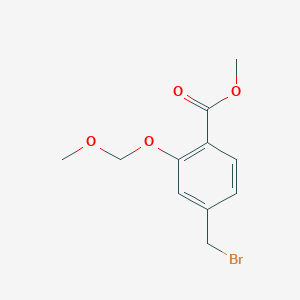
![1h-Pyrazolo[4,3-b]pyridine-5-carboxylic acid,7-chloro-,ethyl ester](/img/structure/B8501302.png)

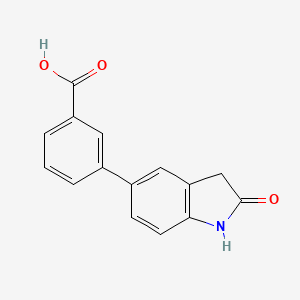
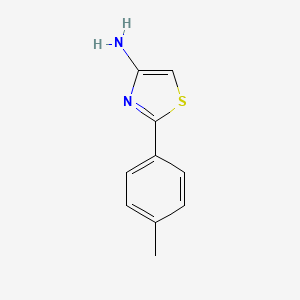
![1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane](/img/structure/B8501332.png)
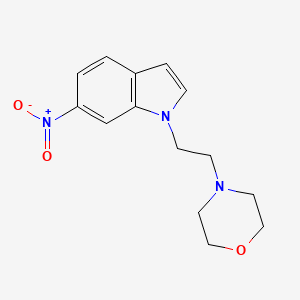
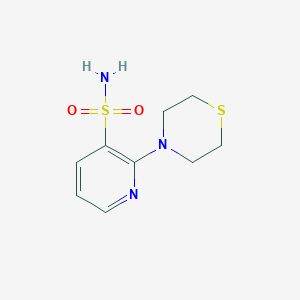
![1-(2-chloro-phenyl)-1H-[1,2,4]triazole](/img/structure/B8501348.png)
